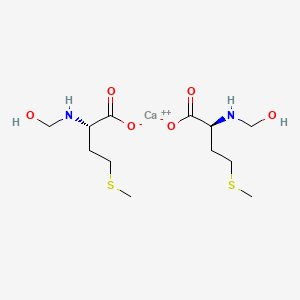

Hydroxymethylmethionine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

56132-05-9 |

|---|---|

Molecular Formula |

C12H24CaN2O6S2 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

calcium;(2S)-2-(hydroxymethylamino)-4-methylsulfanylbutanoate |

InChI |

InChI=1S/2C6H13NO3S.Ca/c2*1-11-3-2-5(6(9)10)7-4-8;/h2*5,7-8H,2-4H2,1H3,(H,9,10);/q;;+2/p-2/t2*5-;/m00./s1 |

InChI Key |

NWNPLGLJNZEMTE-MDTVQASCSA-L |

Isomeric SMILES |

CSCC[C@@H](C(=O)[O-])NCO.CSCC[C@@H](C(=O)[O-])NCO.[Ca+2] |

Canonical SMILES |

CSCCC(C(=O)[O-])NCO.CSCCC(C(=O)[O-])NCO.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N-Hydroxymethylmethionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Hydroxymethylmethionine, a derivative of the essential amino acid L-methionine. This document details a proposed synthetic protocol, outlines key characterization methodologies, and presents expected analytical data based on established chemical principles. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel amino acid derivatives for applications in drug discovery and development.

Introduction

N-hydroxymethylation of amino acids is a chemical modification that can alter their physicochemical properties, such as solubility and reactivity. This modification can be a valuable tool in the design of new therapeutic agents, prodrugs, and research chemicals. N-Hydroxymethylmethionine, the product of the reaction between L-methionine and formaldehyde, is a compound of interest for its potential to modulate biological processes. This guide provides a detailed protocol for its synthesis and a thorough description of the analytical techniques required for its characterization.

Synthesis of N-Hydroxymethylmethionine

The synthesis of N-Hydroxymethylmethionine is achieved through the reaction of L-methionine with formaldehyde. This reaction is a nucleophilic addition of the amino group of methionine to the carbonyl carbon of formaldehyde. The reaction is typically carried out in an aqueous solution under basic conditions, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity.

Proposed Experimental Protocol

Materials:

-

L-Methionine

-

Formaldehyde solution (37% in water)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Distilled water

-

Ethanol

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

pH meter

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of L-Methionine: In a 250 mL round-bottom flask, dissolve 14.9 g (0.1 mol) of L-methionine in 100 mL of distilled water with stirring.

-

pH Adjustment: Adjust the pH of the solution to approximately 9.5 by the dropwise addition of a 1 M NaOH solution. Monitor the pH using a calibrated pH meter.

-

Addition of Formaldehyde: Cool the solution in an ice bath. Slowly add 8.1 mL (0.1 mol) of a 37% formaldehyde solution to the stirred methionine solution.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2 hours while maintaining the pH at 9.5 with the addition of 1 M NaOH as needed.

-

Neutralization and Precipitation: After 2 hours, neutralize the reaction mixture to pH 7.0 by the careful addition of 1 M HCl.

-

Isolation of the Product: Concentrate the solution to approximately half its volume using a rotary evaporator. Add 100 mL of ethanol to precipitate the product.

-

Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the product with two 20 mL portions of cold ethanol followed by one 20 mL portion of diethyl ether.

-

Drying: Dry the product under vacuum to a constant weight.

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of N-Hydroxymethylmethionine.

Characterization of N-Hydroxymethylmethionine

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Hydroxymethylmethionine. The following section details the primary analytical techniques and the expected results.

Physical Properties

| Property | L-Methionine (Starting Material) | N-Hydroxymethylmethionine (Expected) |

| Molecular Formula | C5H11NO2S | C6H13NO3S |

| Molecular Weight | 149.21 g/mol | 179.24 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | 281 °C (decomposes) | Expected to be lower than methionine |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. Spectra should be recorded in a suitable deuterated solvent, such as D₂O.

¹H NMR Spectroscopy:

| Assignment | L-Methionine (δ, ppm) | N-Hydroxymethylmethionine (Expected δ, ppm) | Multiplicity | Integration |

| S-CH₃ | ~2.1 | ~2.1 | Singlet | 3H |

| γ-CH₂ | ~2.6 | ~2.6 | Triplet | 2H |

| β-CH₂ | ~2.2 | ~2.2 | Multiplet | 2H |

| α-CH | ~3.8 | ~4.0 | Triplet | 1H |

| N-CH₂ -OH | - | ~4.5 | Singlet | 2H |

| OH | - | Dependent on solvent and concentration | Broad Singlet | 1H |

¹³C NMR Spectroscopy:

| Assignment | L-Methionine (δ, ppm) | N-Hydroxymethylmethionine (Expected δ, ppm) |

| S-C H₃ | ~15.5 | ~15.5 |

| γ-C H₂ | ~29.8 | ~29.8 |

| β-C H₂ | ~30.5 | ~30.5 |

| α-C H | ~53.2 | ~60.0 |

| C =O | ~175.0 | ~175.0 |

| N-C H₂-OH | - | ~70.0 |

FTIR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | L-Methionine (cm⁻¹) | N-Hydroxymethylmethionine (Expected cm⁻¹) |

| O-H stretch (alcohol) | - | 3500-3200 (broad) |

| N-H stretch | 3100-3000 (broad) | Shifted or absent |

| C-H stretch | 2920-2850 | 2920-2850 |

| C=O stretch (acid) | ~1710 | ~1710 |

| N-H bend | ~1620 | Shifted or absent |

| C-O stretch (alcohol) | - | 1050-1150 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Parameter | L-Methionine | N-Hydroxymethylmethionine (Expected) |

| Molecular Ion [M]⁺ | 149.0510 | 179.0616 |

| [M+H]⁺ | 150.0588 | 180.0694 |

| Key Fragmentation Ions | 104, 74, 61 | 148 (loss of CH₂O), 131 (loss of COOH) |

Characterization Workflow

Caption: A typical workflow for the characterization of synthesized compounds.

Potential Signaling Pathway Interaction (Conceptual)

While no specific signaling pathways involving N-Hydroxymethylmethionine have been identified in the literature, its structural similarity to methionine suggests potential interactions with metabolic pathways involving this essential amino acid. The hydroxymethyl group could influence its recognition by enzymes and transporters. The following diagram illustrates a hypothetical interaction of a drug molecule with a generic signaling pathway.

Caption: Conceptual diagram of a signaling pathway interaction.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of N-Hydroxymethylmethionine. The proposed experimental protocol offers a clear and straightforward method for its preparation. The detailed characterization section, including predicted spectroscopic data, will aid researchers in confirming the successful synthesis and purity of the target compound. Further investigation into the biological activity and potential signaling pathway interactions of N-Hydroxymethylmethionine is warranted to explore its full therapeutic potential.

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-4-(methylthio)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely utilized methionine analogue in the animal nutrition industry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of its physicochemical characteristics, reactivity, and analytical methodologies. Quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are detailed. Furthermore, this guide includes visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of HMTBA's role and analysis.

Introduction

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), also known as methionine hydroxy analogue (MHA), is an organic compound with the chemical formula C5H10O3S.[1] It is structurally similar to the essential amino acid methionine, with the key difference being the substitution of the α-amino group with a hydroxyl group.[2][3] This structural modification allows HMTBA to serve as an effective precursor for methionine synthesis in animals.[3] HMTBA is commercially available, typically as a racemic mixture, and is widely used as a methionine supplement in animal feed, particularly for poultry and dairy cows.[4][5][6] Its use has been shown to improve growth performance, feed conversion ratios, and overall animal health.[6] This guide will delve into the fundamental chemical properties that underpin its stability, bioavailability, and analytical determination.

Physicochemical Properties

The physicochemical properties of HMTBA are crucial for its handling, formulation, and biological activity. It is described as a light brown or light yellow to brown liquid, though it can also exist as a white solid.[1][7][2][8] The following tables summarize the key quantitative data available for HMTBA.

| Property | Value | Reference |

| Molecular Formula | C5H10O3S | [1] |

| Molecular Weight | 150.2 g/mol | [9] |

| Appearance | Light brown liquid / White solid | [2][8] |

| pKa | 3.67 ± 0.10 (Predicted) | |

| Density | 1.21-1.23 g/cm³ or 1.277 ± 0.06 g/cm³ (at 20°C) | [7][8] |

| Flash Point | 250°F (121°C) C.C. | [8] |

| Optical Activity | [α] = +0.7° (c=0.15 g/100ml , EtOH) | [7] |

| Water Solubility | Water-soluble | [5] |

| Solubility in other solvents | Soluble in DMSO | [7] |

Spectral Data

Spectroscopic analysis is essential for the identification and quantification of HMTBA. While detailed spectra are often proprietary or found within extensive databases, the following provides an overview of expected characteristics.

| Spectroscopic Technique | Observed Characteristics | Reference |

| ¹H NMR | Spectrum consistent with the structure of HMTBA has been reported. | [10] |

| Infrared (IR) Spectroscopy | For its ester derivative, key functional group stretches include C=O at ~1740 cm⁻¹ and O-H at ~3400 cm⁻¹. Similar characteristic peaks for the acid would be expected. | [11] |

| Mass Spectrometry (MS) | In negative ion ESI-MS, a dominant peak at m/z 149, corresponding to the deprotonated molecule [M-H]⁻, is observed. Tandem MS (MS-MS) of the m/z 149 ion shows a predominant fragment at m/z 101, resulting from the loss of methyl mercaptan. | [5] |

Reactivity and Stability

HMTBA is an organosulfide, an alcohol, and a carboxylic acid.[1] Its reactivity is dictated by these functional groups.

-

Acid-Base Reactions : As a carboxylic acid, HMTBA will donate a proton in the presence of a base to form a carboxylate salt and water.[1]

-

Esterification : The carboxylic acid group can react with alcohols to form esters.[1] The isopropyl ester of HMTBA is a common derivative.[11]

-

Oxidation : The thioether group can be oxidized to a sulfoxide or a sulfone. The alcohol group can be oxidized to a ketone.[1][11]

-

Incompatibilities : HMTBA is incompatible with strong acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. Reactions with these materials can generate heat and, in some cases, hydrogen gas.[1]

-

Stability : HMTBA is stable during transport and does not undergo polymerization.[8]

Experimental Protocols

The accurate determination of HMTBA in various matrices, such as animal feed and biological samples, is crucial for quality control and research. Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the quantification of HMTBA.[4]

-

Sample Preparation : A simple cold water extraction of the feed sample is performed.[12][13]

-

Chromatographic Conditions :

-

Column : C18 column (e.g., 25 cm × 4.6 mm, 5-µm particle size).[4]

-

Mobile Phase : A mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as 0.1% trifluoroacetic acid.[4] Both isocratic and gradient elution can be employed.[4]

-

Flow Rate : A typical flow rate is 1 mL/min.[4]

-

Detection : UV detection at 210 nm.[4]

-

-

Retention Time : Under isocratic conditions with 50:50 (v/v) water–methanol, the elution time for HMTBA was found to be 5.1 ± 0.02 min.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of HMTBA, often requiring derivatization.[12]

-

Sample Preparation : This method can be more tedious, involving steps like freeze-drying the sample extracts to yield a hygroscopic residue.[12]

-

Derivatization : The residue is then silylated to make the analyte volatile enough for gas chromatography.[12]

-

Analysis : The derivatized HMTBA is then analyzed by GC-MS, comparing retention times and fragmentation patterns with known standards.[11]

Capillary Isotachophoresis

This technique offers a rapid method for determining HMTBA in poultry feeds.[12][13]

-

Principle : Separation of charged species in an electric field.[12][13]

-

Sample Preparation : A simple 15-minute cold water extraction of the feed sample.[12][13]

-

Analysis : The filtrate is directly injected into the instrument, with an analysis time of approximately 15 minutes.[12][13]

-

Advantages : This method is significantly faster than GC-based methods and can also provide information on the monomer/dimer ratio of HMTBA.[12][13]

Visualizations

Biosynthetic Pathway of HMTBA

In chicks, HMTBA is a naturally occurring precursor to L-methionine and is synthesized from 5'-deoxy-5'-methylthioadenosine (MTA).[14] The following diagram illustrates this biochemical conversion.

Experimental Workflow for HPLC Analysis

The following diagram outlines the typical workflow for the analysis of HMTBA in animal feed using HPLC.

Conclusion

2-Hydroxy-4-(methylthio)butanoic acid is a compound of significant industrial importance, particularly in animal nutrition. Its chemical properties, including its acidic nature, potential for esterification, and characteristic spectral features, are well-documented. The analytical methods for its quantification are robust and varied, offering options for both rapid screening and detailed analysis. This guide has synthesized the available technical information to provide a comprehensive resource for professionals working with HMTBA, fostering a better understanding of its chemistry and facilitating its effective application and analysis.

References

- 1. 2-HYDROXY-4-(METHYLTHIO)BUTYRIC ACID | 583-91-5 [chemicalbook.com]

- 2. 2-Hydroxy-4-(methylthio)butyric acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-HYDROXY-4-(METHYLTHIO)BUTYRIC ACID CAS#: 583-91-5 [m.chemicalbook.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. (2R)-2-Hydroxy-4-(methylthio)butanoic acid | C5H10O3S | CID 9942187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester | 57296-04-5 | Benchchem [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Rapid method for determination of 2-hydroxy-4-(methylthio)butanoic acid in poultry feeds by capillary isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Metabolism of Hydroxymethylmethionine: A Technical Exploration of Known Pathways and Hypothetical Possibilities

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism, intricately involved in protein synthesis, methylation reactions, and the production of crucial metabolites. While the metabolic fates of methionine are well-documented, the existence and specifics of a dedicated "hydroxymethylmethionine" metabolic pathway remain largely uncharted territory within current scientific literature. This technical guide provides a comprehensive overview of the established methionine metabolic network as a foundational context. Subsequently, we explore a hypothetical pathway for the metabolism of this compound, drawing upon known enzymatic reactions. This document also outlines potential experimental protocols to investigate this putative pathway and presents relevant quantitative data from analogous metabolic routes.

Established Methionine Metabolism: A Foundational Overview

The metabolism of methionine is primarily centered around three interconnected pathways: the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway. These pathways govern the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, the production of cysteine, and the regeneration of methionine.

The Methionine Cycle

The Methionine Cycle is a critical pathway for the regeneration of methionine and the production of SAM.[1][2]

-

Activation of Methionine: Methionine is activated by the enzyme Methionine Adenosyltransferase (MAT) to form S-adenosylmethionine (SAM).[1]

-

Methyl Group Transfer: SAM donates its methyl group to a vast array of acceptor molecules in reactions catalyzed by methyltransferases. This process yields S-adenosylhomocysteine (SAH).

-

Hydrolysis of SAH: SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase.

-

Remethylation of Homocysteine: Homocysteine is remethylated to methionine by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate, a derivative of folate.[1]

The Transsulfuration Pathway

This pathway channels homocysteine towards the synthesis of another sulfur-containing amino acid, cysteine.

-

Condensation: Homocysteine condenses with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS).

-

Cleavage: Cystathionine is then cleaved by cystathionine γ-lyase (CGL) to yield cysteine, α-ketobutyrate, and ammonia.[1]

The Methionine Salvage Pathway

This pathway regenerates methionine from a byproduct of polyamine synthesis, 5'-methylthioadenosine (MTA). This pathway is crucial for conserving the sulfur atom of methionine.

This compound: A Hypothetical Metabolic Pathway

Extensive literature searches did not reveal an established metabolic pathway for this compound. It is plausible that this compound is a synthetic analog or a minor, yet-to-be-characterized metabolite. Based on known enzymatic activities, a hypothetical pathway for its formation and degradation can be proposed.

Hypothetical Formation of this compound

The introduction of a hydroxymethyl group onto methionine could theoretically be catalyzed by a few classes of enzymes:

-

Serine Hydroxymethyltransferase (SHMT): While SHMT's canonical role is the reversible transfer of a hydroxymethyl group from serine to tetrahydrofolate, it is conceivable that under certain conditions, it could exhibit promiscuous activity towards methionine.[3] However, one study has shown that SHMT activity is not regulated by methionine levels, suggesting this may be unlikely.

-

Cytochrome P450 Monooxygenases: These enzymes are known for their broad substrate specificity and their ability to hydroxylate a wide range of compounds. A specific P450 could potentially catalyze the hydroxylation of the methyl group of methionine.

-

A Novel Hydroxymethyltransferase: The existence of an uncharacterized enzyme that specifically uses a one-carbon donor to hydroxymethylate methionine cannot be ruled out.

Hypothetical Degradation of this compound

Once formed, this compound could be metabolized through several potential reactions:

-

Oxidation: The hydroxymethyl group could be oxidized to a formyl group and then to a carboxyl group, forming S-carboxymethyl-homocysteine. This could be catalyzed by alcohol and aldehyde dehydrogenases.

-

Cleavage: A lyase could potentially cleave the hydroxymethyl group, releasing formaldehyde and regenerating methionine.

-

Further Modification: The hydroxyl group could be a site for further modifications, such as phosphorylation or glycosylation, leading to other unknown metabolites.

Data Presentation: Quantitative Insights from Methionine Metabolism

While no direct quantitative data for this compound metabolism is available, the following tables summarize key quantitative parameters from the well-established methionine metabolic pathways. This data can serve as a benchmark for future studies on this compound.

| Enzyme | Substrate(s) | Product(s) | K_m Value (μM) | V_max (nmol/mg protein/h) | Organism/Tissue | Reference |

| Methionine Adenosyltransferase (MAT) | Methionine, ATP | S-adenosylmethionine, PPi, Pi | 15-100 | 120-180 | Rat Liver | |

| Methionine Synthase | Homocysteine, 5-methyltetrahydrofolate | Methionine, tetrahydrofolate | 50-150 | 20-30 | Human Fibroblasts | |

| Cystathionine β-synthase (CBS) | Homocysteine, Serine | Cystathionine | 250-1000 | 500-1000 | Human Liver | |

| Cystathionine γ-lyase (CGL) | Cystathionine | Cysteine, α-ketobutyrate, NH_3 | 100-500 | 300-600 | Rat Liver |

Table 1: Kinetic Parameters of Key Enzymes in Methionine Metabolism. Note: These values are approximate and can vary depending on the specific experimental conditions.

| Metabolite | Normal Plasma Concentration (μM) |

| Methionine | 20 - 40 |

| Homocysteine | 5 - 15 |

| S-adenosylmethionine (SAM) | 0.08 - 0.16 |

| S-adenosylhomocysteine (SAH) | 0.01 - 0.03 |

| Cysteine | 200 - 300 |

Table 2: Typical Plasma Concentrations of Methionine and Related Metabolites in Humans.

Experimental Protocols

Investigating the hypothetical metabolism of this compound would require a series of targeted experiments. Below are detailed methodologies for key experimental approaches.

Enzyme Assays to Identify this compound-Metabolizing Enzymes

Objective: To identify enzymes capable of synthesizing or degrading this compound.

Protocol:

-

Enzyme Source: Prepare cell-free extracts or purified enzyme preparations from the biological system of interest (e.g., liver homogenate, recombinant enzymes).

-

Reaction Mixture:

-

Synthesis Assay: Incubate the enzyme source with methionine and a potential hydroxymethyl donor (e.g., serine, formaldehyde, or a one-carbon carrier like 5,10-methylenetetrahydrofolate).

-

Degradation Assay: Incubate the enzyme source with synthesized this compound.

-

-

Incubation: Incubate the reaction mixtures at an optimal temperature and pH for the suspected enzyme class.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).

-

Analysis: Analyze the reaction mixture for the presence of this compound (in the synthesis assay) or its degradation products (in the degradation assay) using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Isotope Tracing to Elucidate Metabolic Fates

Objective: To trace the metabolic fate of this compound within a cellular system.

Protocol:

-

Synthesis of Labeled Substrate: Synthesize this compound with a stable isotope label (e.g., ¹³C or ¹⁵N in the methionine backbone, or ¹³C or ²H in the hydroxymethyl group).

-

Cell Culture: Culture cells of interest in a medium supplemented with the labeled this compound.

-

Metabolite Extraction: After a defined incubation period, harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis: Analyze the cell extracts using LC-MS/MS to identify and quantify labeled metabolites derived from this compound. This will reveal the downstream products of its metabolism.

Mandatory Visualizations

Established Methionine Metabolic Pathways

Caption: Overview of the established methionine metabolic pathways.

Hypothetical this compound Metabolism

References

The Multifaceted Mechanism of Action of Hydroxymethylmethionine in Ruminants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), a methionine analogue commonly known as Hydroxymethylmethionine (HMM), in ruminants. It delves into the intricate interactions of HMM within the rumen environment and its subsequent post-absorptive metabolic fate, ultimately impacting animal productivity. This document synthesizes current scientific findings on HMM's influence on rumen fermentation, microbial protein synthesis, and host metabolism, with a focus on dairy cattle. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

Methionine is an essential amino acid that is often limiting for milk production and composition in high-producing dairy cows.[1] Direct supplementation with unprotected methionine is largely ineffective in ruminants due to its extensive degradation by rumen microorganisms.[1] This has led to the development of rumen-protected methionine sources, among which 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) has gained significant attention. HMTBa is a precursor to methionine that exhibits a degree of resistance to microbial degradation in the rumen, allowing a portion to bypass to the small intestine for absorption.[2][3] However, its mechanism of action is not solely confined to being a simple methionine precursor; it also exerts significant effects within the rumen, influencing microbial populations and fermentation patterns.[2][4] This guide will explore the dual role of HMTBa in ruminant nutrition.

Rumen-Level Effects of HMTBa

A significant portion of dietary HMTBa is utilized by rumen microbes, leading to notable effects on the rumen environment and microbial protein synthesis.[2]

Modulation of Rumen Fermentation

HMTBa supplementation has been shown to influence the rumen microbial ecosystem and its metabolic outputs. Studies have indicated that HMTBa can alter the biohydrogenation of unsaturated fatty acids, a key process in the rumen that can impact milk fat synthesis.[2][5] Specifically, HMTBa has been observed to reduce the formation of certain trans fatty acid isomers associated with milk fat depression.[5][6] This modulation of biohydrogenation pathways is thought to be a key mechanism by which HMTBa helps maintain or increase milk fat content, particularly in diets that pose a risk for milk fat depression.[5][7]

Furthermore, HMTBa can influence the production of volatile fatty acids (VFAs), the primary energy source for ruminants. Some studies have reported an increase in propionate concentration with HMTBa supplementation, suggesting a shift in the fermentation pattern.[4] It has also been noted to increase the abundance of certain cellulolytic bacteria, potentially improving fiber degradation.[2] Research has also shown that HMTBa can increase the total protozoa abundance in the rumen.[5][6]

Enhancement of Microbial Protein Synthesis

HMTBa can serve as a nitrogen and sulfur source for rumen microbes, thereby stimulating microbial protein synthesis.[4] Several studies have demonstrated a linear increase in microbial nitrogen outflow from the rumen with increasing doses of HMTBa.[8] This enhanced microbial protein synthesis provides a greater supply of high-quality protein to the small intestine, contributing to the overall amino acid pool available to the host animal. The stimulatory effect on bacterial protein synthesis has been observed both in vitro and in vivo.[2]

Post-Ruminal Absorption and Metabolism

The portion of HMTBa that escapes ruminal degradation is available for absorption and subsequent conversion to L-methionine.

Absorption Mechanisms

HMTBa is primarily absorbed through passive diffusion across the rumen wall and omasum.[2][9] Studies using isolated ovine ruminal and omasal epithelia have shown that the omasum has a greater capacity for HMTBa absorption than the rumen.[9] The absorption process in the omasum appears to involve both mediated transport and diffusion.[9]

Conversion to L-Methionine

Once absorbed, HMTBa is converted to L-methionine in various tissues, including the liver and kidneys.[2][10] This conversion is a two-step process involving oxidation and transamination.[10] The resulting L-methionine can then be utilized for protein synthesis, including milk protein, and other metabolic functions. It is estimated that approximately 15% of the methionine incorporated into milk can be directly derived from the conversion of HMTBa.[4]

Impact on Animal Performance

The combined effects of HMTBa in the rumen and its post-absorptive contribution to the methionine supply result in measurable impacts on dairy cow performance.

Milk Production and Composition

The effects of HMTBa on milk yield have been variable, with many studies reporting no significant change.[4][8] However, a consistent finding across numerous studies is the positive effect of HMTBa on milk fat content and yield.[4][5][11] This is often accompanied by an increase in the concentration of medium-chain fatty acids in milk.[4] The impact on milk protein content is less consistent, with some studies showing an increase while others report no effect.[11][12]

Nitrogen Utilization

By enhancing microbial protein synthesis and providing a source of bypass methionine, HMTBa can improve overall nitrogen utilization. This is reflected in lower serum levels of blood urea nitrogen, indicating more efficient use of dietary nitrogen for protein synthesis rather than being excreted as waste.[4][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of HMTBa supplementation from various studies.

Table 1: Effect of HMTBa Supplementation on Milk Production and Composition in Dairy Cows

| Parameter | Control Group | HMTBa Group | % Change | Reference |

| Milk Yield ( kg/d ) | 47.27 | 49.12 | +3.9% | [4] |

| Milk Fat (%) | 3.75 | 3.94 | +5.1% | [4] |

| Milk Protein (%) | - | - | NS | [4] |

| Milk Lactose (%) | 4.69 | 4.74 | +1.1% | [4] |

| Energy Corrected Milk ( kg/d ) | 47.27 | 49.12 | +3.9% | [4] |

| Milk Yield ( kg/d ) | 44.1 | 45.3 | NS | [8] |

| Milk Fat (%) | - | - | NS | [8] |

| Milk Protein (%) | - | - | NS | [8] |

NS: Not Statistically Significant

Table 2: Effect of HMTBa Supplementation on Rumen Parameters and Nutrient Digestibility

| Parameter | Control Group | HMTBa Group | % Change/Effect | Reference |

| Microbial N Outflow (g/d) | - | - | Linear Increase | [8] |

| Crude Protein Digestibility (%) | - | - | Quadratic Decrease | [8] |

| Starch Digestibility (%) | - | - | Quadratic Decrease | [8] |

| Rumen Protozoa Abundance | 1.01 | 1.34 | +32.7% | [5] |

| Rumen Butyrate Concentration (mM) | - | - | Increased | [6] |

| Rumen Propionate Concentration (mM) | - | - | Decreased | [6] |

Experimental Protocols

Lactation Performance Trial

-

Objective: To evaluate the effect of HMTBa supplementation on milk production, milk composition, and blood metabolites in high-producing dairy cows.

-

Animals and Design: A study may utilize a randomized block design with a specified number of multiparous Holstein cows.[4] Cows are typically blocked based on parity, days in milk, and previous milk production.

-

Treatments: A control group receiving a basal diet and a treatment group receiving the basal diet supplemented with a specific dose of HMTBa (e.g., 35 g/cow/day ).[4]

-

Data Collection: Milk yield is recorded daily. Milk samples are collected at regular intervals (e.g., weekly) and analyzed for fat, protein, lactose, and total solids. Blood samples are collected to determine serum concentrations of metabolites like blood urea nitrogen.

-

Statistical Analysis: Data are analyzed using mixed models with fixed effects of treatment, time, and their interaction, and random effects of cow within block.

Rumen Fermentation and Microbial Protein Synthesis Study

-

Objective: To determine the effect of different levels of HMTBa on ruminal fermentation, microbial protein synthesis, and nutrient digestibility.

-

Animals and Design: A replicated 4x4 Latin square design using rumen-cannulated lactating dairy cows is often employed.[8]

-

Treatments: Cows are assigned to different dietary treatments with increasing levels of HMTBa (e.g., 0, 0.05, 0.10, and 0.15% of dry matter).[8]

-

Data Collection: Rumen fluid samples are collected at various time points post-feeding to analyze for pH, VFA concentrations, and ammonia-nitrogen. Microbial protein synthesis is often estimated using microbial markers such as purine derivatives or by using isotopic tracers like ¹⁵N.[8] Total tract nutrient digestibility is determined through total fecal collection.

-

Statistical Analysis: Data are analyzed as a Latin square design with fixed effects of treatment and period, and the random effect of cow. Polynomial contrasts are used to determine linear and quadratic effects of HMTBa supplementation.

Visualization of Pathways and Workflows

Diagrams

Caption: Metabolic fate of HMTBa in ruminants.

Caption: Effects of HMTBa on rumen function.

Caption: Lactation trial experimental workflow.

Conclusion

The mechanism of action of this compound in ruminants is multifaceted, extending beyond its role as a simple methionine precursor. Its interactions within the rumen modulate fermentation patterns, particularly fatty acid biohydrogenation, and enhance microbial protein synthesis. The portion that bypasses the rumen provides a valuable source of methionine post-absorption. These combined effects can lead to improvements in milk fat production and nitrogen utilization efficiency in dairy cows. A thorough understanding of these mechanisms is crucial for optimizing ruminant diets to enhance productivity and sustainability. Further research is warranted to continue to elucidate the complex interactions between HMTBa, the rumen microbiome, and host animal metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. ni.novusint.com [ni.novusint.com]

- 3. Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. Effect of 2-hydroxy-4-(methylthio)butanoate (HMTBa) on milk fat, rumen environment and biohydrogenation, and rumen protozoa in lactating cows fed diets with increased risk for milk fat depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Effect of 2-hydroxy-4-methylthio-butanoic acid on ruminal fermentation, bacterial distribution, digestibility, and performance of lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absorption of 2-hydroxy-4-(methylthio)butanoic acid by isolated sheep ruminal and omasal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Meta-analysis of lactation performance in dairy cows receiving supplemental dietary methionine sources or postruminal infusion of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Advent and Evolution of Methionine Hydroxy Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and scientific underpinnings of methionine hydroxy analogs (MHA), primarily focusing on 2-hydroxy-4-(methylthio)butanoic acid (HMTBa). It provides a comprehensive overview of their synthesis, metabolic conversion to L-methionine, and the experimental methodologies used to evaluate their efficacy, serving as a vital resource for professionals in animal nutrition and drug development.

A Historical Perspective: From Discovery to Commercialization

The journey of methionine supplementation in animal feed began in the mid-20th century to address the nutritional deficiencies of common feedstuffs like corn and soybean meal, which are naturally low in the essential amino acid methionine.

In the early 1920s, the sulfur-containing amino acid "methionine" was first isolated, and its structure was determined within the following decade. Recognizing its essential role in protein synthesis, researchers began exploring methods for its large-scale production. In the post-war period, scientists at Deutsche Gold- und Silber-Scheideanstalt (later Degussa AG) achieved the first technically feasible synthesis of DL-methionine in 1946/47. This synthetic methionine was initially used to treat hunger edema in humans, a condition resulting from chronic protein deficiency. By 1953, feeding trials with laying hens demonstrated its efficacy in improving performance, paving the way for its use in animal nutrition.

Shortly after the development of synthetic DL-methionine, research into alternative sources led to the emergence of methionine hydroxy analogs. The industrial-scale chemical synthesis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) was pioneered by Monsanto in the United States during the 1950s. In 1956, the company patented a process that would become the industry standard for producing this MHA. This development marked a significant milestone, offering the animal feed industry a stable and bioavailable alternative to DL-methionine.

Chemical Synthesis of Methionine Hydroxy Analog (HMTBa)

The commercial synthesis of HMTBa is a multi-step chemical process. The common industrial method involves the following key reactions:

-

Michael Addition: The process begins with the reaction of acrolein and methyl mercaptan (MeSH) to produce 3-(methylthio)propionaldehyde (MMP).

-

Cyanohydrin Formation: MMP is then reacted with hydrogen cyanide (HCN) in the presence of a catalyst, such as pyridine, to form 2-hydroxy-4-(methylthio)butyronitrile (HMTBN).

-

Hydrolysis: The HMTBN is subsequently hydrolyzed to yield the final product, 2-hydroxy-4-(methylthio)butanoic acid (HMTBa).

This process results in a racemic mixture of D- and L-isomers of HMTBa.

Metabolic Conversion of HMTBa to L-Methionine

For HMTBa to be utilized for protein synthesis and other metabolic functions, it must first be converted into L-methionine within the animal's body. This conversion is a two-step enzymatic process that occurs in various tissues, with the liver and kidneys being primary sites.[1]

Step 1: Oxidation to α-Keto-Methionine

Both the D- and L-isomers of HMTBa are first converted to an intermediate molecule, 2-keto-4-(methylthio)butanoic acid (KMB), also known as α-keto methionine.[2][3] This initial oxidation step is stereospecific, meaning different enzymes act on the D- and L-isomers:

-

L-HMTBa is oxidized by L-α-hydroxy acid oxidase (L-HAOX) , an enzyme primarily found in the peroxisomes of liver and kidney cells.[2]

-

D-HMTBa is converted by D-2-hydroxy acid dehydrogenase (D-HADH) , an enzyme found in the mitochondria of most cell tissues.[2]

Step 2: Transamination to L-Methionine

The α-keto methionine (KMB) intermediate is then converted to L-methionine through a process called transamination. This reaction involves the transfer of an amino group from a donor amino acid to KMB, a reaction catalyzed by transaminases . These enzymes are ubiquitous throughout the body.[2]

Signaling Pathway of HMTBa Conversion to L-Methionine

Quantitative Data on Bioavailability

The relative bioavailability (RBV) of MHA compared to DL-methionine has been the subject of extensive research, particularly in poultry. The following table summarizes findings from various studies. It is important to note that the reported bioavailability can vary depending on the animal species, age, diet composition, and the performance metric used for evaluation.

| Methionine Source | Animal Model | Parameter | Relative Bioavailability of MHA to DL-Methionine (%) | Reference |

| HMTBa-FA (Liquid) | Broiler Chickens | Weight Gain | 68 | [4] |

| HMTBa-FA (Liquid) | Broiler Chickens | Feed Conversion | 67 | [4] |

| HMTBa-FA (Liquid) | Broiler Chickens | Carcass Yield | 62 | [4] |

| HMTBa-FA (Liquid) | Broiler Chickens | Breast Meat Yield | 64 | [4] |

| HMTBa-FA (Liquid) | Broiler Chickens | Weight Gain | 72 | [4] |

| HMTBa-FA (Liquid) | Broiler Chickens | Feed Conversion | 51 | [4] |

| HMTBa-FA (Liquid) | Broiler Chickens | Carcass Yield | 48 | [4] |

| HMTBa-FA (Liquid) | Broiler Chickens | Breast Meat Yield | 60 | [4] |

| MHA | Broiler Chickens | Average Daily Gain | 81 (equimolar basis) | [5] |

| MHA | Broiler Chickens | Feed/Gain | 79 (equimolar basis) | [5] |

| OH-Met (88% aqueous solution) | Broiler Chickens | Growth Performance | 65 (product basis) | [6][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of methionine hydroxy analogs.

Chick Liver Homogenate Assay for MHA Conversion

This in vitro assay is used to determine the enzymatic capacity of liver tissue to convert HMTBa to α-keto methionine.

Objective: To quantify the conversion of D- and L-HMTBa to KMB by chick liver enzymes.

Materials:

-

Freshly excised chick livers

-

Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Substrates: D-HMTBa and L-HMTBa solutions

-

Cofactors (if required, e.g., for D-HADH activity)

-

Phenylhydrazine solution (for derivatization of KMB)

-

Spectrophotometer or HPLC system for quantification

Procedure:

-

Tissue Homogenization:

-

Excise chick livers and immediately place them in ice-cold homogenization buffer.

-

Mince the livers and homogenize using a Potter-Elvehjem homogenizer with a Teflon pestle.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The resulting supernatant is the crude homogenate.

-

-

Enzyme Assay:

-

In a reaction tube, combine the reaction buffer, a specific concentration of the HMTBa substrate (D- or L-isomer), and any necessary cofactors.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the liver homogenate.

-

Incubate for a specific time period (e.g., 15-60 minutes).

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

-

Quantification of KMB:

-

The amount of KMB produced can be determined by derivatizing it with phenylhydrazine to form a phenylhydrazone, which can be quantified spectrophotometrically at a specific wavelength (e.g., 324 nm).

-

Alternatively, the reaction mixture can be analyzed by HPLC to separate and quantify the KMB peak.

-

-

Data Analysis:

-

Calculate the rate of KMB formation per milligram of protein in the liver homogenate.

-

Broiler Chicken Feeding Trial for Bioavailability Assessment

This in vivo experiment is designed to compare the efficacy of HMTBa with DL-methionine in supporting the growth and performance of broiler chickens.

Objective: To determine the relative bioavailability of HMTBa compared to DL-methionine for broiler chickens.

Materials:

-

Day-old broiler chicks

-

Basal diet: A diet formulated to be adequate in all nutrients except for methionine and cysteine.

-

Test diets: The basal diet supplemented with graded levels of DL-methionine and HMTBa on an equimolar basis.

-

Animal housing with controlled environment (temperature, lighting).

-

Feeders and waterers.

-

Weighing scales for birds and feed.

Procedure:

-

Animal Allocation:

-

Randomly allocate day-old chicks to different dietary treatment groups, with multiple replicate pens per treatment.

-

-

Dietary Treatments:

-

Feed the birds the experimental diets for a specified period (e.g., 21 or 42 days).

-

-

Data Collection:

-

Measure body weight and feed intake at regular intervals (e.g., weekly).

-

Calculate weight gain, feed conversion ratio (FCR), and mortality.

-

-

Sample Collection (Optional):

-

At the end of the trial, blood samples can be collected for analysis of plasma methionine levels.

-

Carcass analysis can be performed to determine breast meat yield and other carcass characteristics.

-

-

Statistical Analysis:

-

Analyze the performance data using appropriate statistical models (e.g., analysis of variance, regression analysis) to compare the effects of the different methionine sources and levels.

-

The relative bioavailability of HMTBa is typically determined by slope-ratio analysis, comparing the slope of the response to HMTBa with the slope of the response to DL-methionine.

-

Experimental Workflow for a Broiler Bioavailability Trial

Caco-2 Cell Permeability Assay

This in vitro model is used to assess the intestinal absorption characteristics of compounds like HMTBa.

Objective: To determine the permeability of HMTBa across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Cell culture flasks and Transwell inserts

-

Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

HMTBa solution

-

Analytical equipment (e.g., LC-MS/MS) for quantifying HMTBa

Procedure:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in flasks until they reach confluency.

-

Seed the cells onto Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.

-

-

Monolayer Integrity Check:

-

Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Alternatively, the permeability of a low-permeability marker compound (e.g., Lucifer yellow) can be measured.

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers with transport buffer.

-

Add the HMTBa solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

-

Incubate at 37°C for a specific time period, taking samples from the basolateral side at various time points.

-

-

Sample Analysis:

-

Analyze the concentration of HMTBa in the samples from the basolateral compartment using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) of HMTBa.

-

Analytical Methods for MHA Determination

Accurate quantification of MHA and its metabolites in various matrices is crucial for research and quality control. Several analytical techniques are employed:

-

High-Performance Liquid Chromatography (HPLC): A widely used method for the separation and quantification of HMTBa in feed and biological samples.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and specific method for the identification and quantification of HMTBa.

-

Capillary Electrophoresis: An alternative technique for the determination of HMTBa in feed additives, offering advantages in terms of speed and reduced solvent consumption.[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the determination of HMTBa in complex biological matrices like bovine serum.[10]

Conclusion

Methionine hydroxy analogs have a rich history rooted in the need for effective and reliable sources of methionine for animal nutrition. Their chemical synthesis is well-established, and their metabolic conversion to the essential amino acid L-methionine is understood at the enzymatic level. A variety of in vitro and in vivo experimental models have been developed to rigorously evaluate their bioavailability and efficacy. While the relative bioavailability of MHA compared to DL-methionine can be influenced by several factors, it remains a critical and effective tool for optimizing animal growth and performance. The continued refinement of analytical techniques will further enhance our understanding of the nuanced metabolic fate and function of these important nutritional supplements.

References

- 1. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]

- 3. How Different Dietary Methionine Sources Could Modulate the Hepatic Metabolism in Rainbow Trout? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A rapid H.P.L.C. method for the determination of methionine hydroxy analogue free acid in supplemented feeds | Semantic Scholar [semanticscholar.org]

- 9. lumexinstruments.com [lumexinstruments.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(Hydroxymethyl)-DL-methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Hydroxymethyl)-DL-methionine is a derivative of the essential amino acid DL-methionine. While it holds potential in various scientific applications, detailed experimental data on its physicochemical properties are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of the known computed properties of N-(Hydroxymethyl)-DL-methionine and presents experimental data for the closely related compounds DL-methionine and N-acetyl-DL-methionine to serve as a valuable reference. This document also outlines general experimental protocols for determining key physicochemical parameters and includes visualizations of its synthesis and a representative experimental workflow.

Introduction

Methionine and its derivatives are crucial in numerous biological and pharmaceutical contexts. N-(Hydroxymethyl)-DL-methionine, a molecule with a hydroxymethyl group attached to the amino group of DL-methionine, is of interest for its potential applications in chemical synthesis and drug delivery. A thorough understanding of its physicochemical properties is fundamental for its development and application in research and industry. This guide aims to consolidate the available information and provide a framework for its experimental characterization.

Molecular Structure and Identifiers

-

IUPAC Name: 2-(hydroxymethylamino)-4-methylsulfanylbutanoic acid[1]

-

Molecular Formula: C6H13NO3S[1]

-

CAS Number: 64226-78-4[1]

-

PubChem CID: 135273[1]

Physicochemical Properties

Direct experimental data for N-(Hydroxymethyl)-DL-methionine is sparse. The following tables summarize the computed properties for N-(Hydroxymethyl)-DL-methionine and the experimental data for the parent compound DL-methionine and the related N-acetyl-DL-methionine for comparative purposes.

Table 1: Computed Physicochemical Properties of N-(Hydroxymethyl)-DL-methionine

| Property | Value | Source |

| Molecular Weight | 179.24 g/mol | PubChem[1] |

| Exact Mass | 179.06161445 Da | PubChem[1] |

| XLogP3-AA | -2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Topological Polar Surface Area | 94.9 Ų | PubChem[1] |

Table 2: Experimental Physicochemical Properties of DL-Methionine

| Property | Value | Source |

| Melting Point | 270-273 °C | ChemicalBook[2] |

| Boiling Point | 306.9 °C at 760 mmHg | ChemicalBook[2] |

| Water Solubility | 2.9 g/100 mL (20 °C) | ChemicalBook[3] |

| pKa (α-carboxyl) | 2.13 (at 25 °C) | ChemicalBook[4] |

| pKa (α-amino) | 9.28 | Various Sources |

Table 3: Experimental Physicochemical Properties of N-Acetyl-DL-methionine

| Property | Value | Source |

| Melting Point | 112.0-118.0 °C | Thermo Scientific Chemicals[5] |

| Water Solubility | 307 mg/mL at 25 °C (for N-Acetyl-L-methionine) | HMDB[6] |

| LogP | -0.03 (for N-Acetyl-L-methionine) | HMDB[6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of N-(Hydroxymethyl)-DL-methionine are not available. The following are general methodologies that can be adapted for its characterization.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility

The equilibrium solubility of N-(Hydroxymethyl)-DL-methionine in various solvents (e.g., water, ethanol, DMSO) can be determined by adding an excess of the compound to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as HPLC-UV or by gravimetric analysis after solvent evaporation.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the inflection point of the titration curve.

-

UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be acquired using a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using an FTIR spectrometer. The sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. The characteristic absorption bands provide information about the functional groups present in the molecule.

-

Mass Spectrometry (MS): The exact mass and fragmentation pattern of the molecule can be determined using high-resolution mass spectrometry (e.g., ESI-MS). This information is crucial for confirming the molecular weight and elemental composition.

Visualizations

Synthesis of N-(Hydroxymethyl)-DL-methionine

The synthesis of N-(Hydroxymethyl)-DL-methionine derivatives often involves the reaction of DL-methionine with formaldehyde. The following diagram illustrates a general synthetic pathway.

Caption: General synthesis pathway for N-(Hydroxymethyl)-DL-methionine.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a compound.

Caption: Experimental workflow for determining solubility.

Stability

The stability of N-(Hydroxymethyl)-DL-methionine is an important parameter for its storage and application. As a hydroxymethylamino compound, it may be susceptible to hydrolysis, particularly in acidic or basic conditions, to regenerate formaldehyde and DL-methionine. Stability studies under various pH, temperature, and light conditions are recommended to establish its shelf-life and optimal storage conditions.

Conclusion

While N-(Hydroxymethyl)-DL-methionine is a compound of scientific interest, a comprehensive experimental characterization of its physicochemical properties is yet to be published. This guide provides the available computed data and offers a comparative analysis with its parent compound, DL-methionine, and the related N-acetyl-DL-methionine. The outlined experimental protocols and workflows provide a solid foundation for researchers to undertake a thorough investigation of this molecule. Further research is essential to fully elucidate its properties and unlock its potential in various scientific and industrial applications.

References

- 1. N-(Hydroxymethyl)-DL-methionine | C6H13NO3S | CID 135273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DL-Methionine(59-51-8) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. アミノ酸の物性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Human Metabolome Database: Showing metabocard for N-Acetyl-L-methionine (HMDB0011745) [hmdb.ca]

Enzymatic Synthesis of Methionine Analogs from Biomass: A Technical Guide

Abstract

Methionine, an essential sulfur-containing amino acid, and its analogs are of significant interest in pharmaceuticals, particularly in cancer therapy, and as research tools to probe biological systems. The growing demand for sustainable and stereospecific production methods has spurred research into enzymatic and microbial synthesis routes, leveraging renewable biomass as a feedstock. This technical guide provides an in-depth overview of the enzymatic synthesis of methionine analogs from biomass. It covers the conversion of biomass into key precursors, highlights the principal enzyme classes involved, and details the synthesis of various methionine analogs. Furthermore, this guide presents detailed experimental protocols, summarizes key quantitative data, and illustrates the relevant biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in biotechnology, pharmacology, and sustainable chemistry.

Introduction

The reliance on petrochemical feedstocks for the chemical synthesis of amino acids and their derivatives raises environmental concerns and often results in racemic mixtures, necessitating costly and inefficient chiral resolution steps.[1] Biotechnological routes, employing whole-cell biocatalysts or purified enzymes, offer a promising alternative, enabling the stereoselective synthesis of complex molecules under mild reaction conditions from renewable resources.[] Lignocellulosic and starch-rich agricultural wastes represent abundant and low-cost biomass sources that can be converted into valuable chemical building blocks, including precursors for methionine analog synthesis.[3][4][5]

Methionine analogs, such as selenomethionine and ethionine, have garnered considerable attention for their therapeutic potential. Many cancer cells exhibit a heightened dependence on methionine, a phenomenon known as "methionine addiction," making them vulnerable to methionine restriction or the introduction of toxic methionine analogs.[6][7][8] These analogs can be incorporated into proteins in place of methionine, leading to dysfunctional proteins and inducing apoptosis in cancer cells.[6] Furthermore, S-adenosyl-L-methionine (SAM) and its analogs are crucial for studying methylation reactions, which play a critical role in epigenetic regulation and cellular signaling.[1][9]

This guide details the key stages of producing methionine analogs from biomass:

-

Biomass Pretreatment and Precursor Production: Conversion of raw biomass into fermentable sugars and other key intermediates.

-

Enzymatic Synthesis: Utilization of specific enzyme classes to convert precursors into the desired methionine analogs.

-

Downstream Processing: Purification and analysis of the synthesized analogs.

From Biomass to Key Precursors

The initial step involves the conversion of complex biomass polysaccharides into simpler, microbially accessible molecules. This can be achieved through chemical, physical, or enzymatic hydrolysis. A promising approach is consolidated bioprocessing (CBP), which combines enzyme production, substrate hydrolysis, and fermentation into a single step, significantly reducing costs.[3][4][5]

Biomass Sources

A variety of agricultural residues can be utilized, including:

-

Starch-rich biomass: Corn stover, wheat straw, rice straw.[4]

-

Lignocellulosic biomass: Pineapple plant stems, sugarcane bagasse, wood chips.[3][5]

Precursor Generation

The primary goal of biomass processing is to generate key precursors for methionine and its analogs. These include:

-

Fermentable Sugars (e.g., Glucose): Derived from the hydrolysis of cellulose and starch, these are used in microbial fermentation to produce amino acid precursors.[]

-

α-Hydroxyl Acids: These can be derived from biomass and chemically converted to α-amino acids.[10][11]

-

Key Metabolic Intermediates: Through metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum, fermentable sugars can be converted into direct precursors for methionine synthesis, such as O-acetyl-L-homoserine (OAH) and O-succinyl-L-homoserine (OSH).[12]

The overall workflow from biomass to methionine analog is depicted below.

References

- 1. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]

- 3. Innovative approaches for amino acid production via consolidated bioprocessing of agricultural biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Innovative Amino Acid Production from Agricultural Biomass - S1 Kimia Fakultas Sains dan Teknologi Universitas Airlangga [kimia.fst.unair.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research-hub.nrel.gov [research-hub.nrel.gov]

- 11. Catalytic amino acid production from biomass-derived intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Identification and Characterization of an O-Succinyl-L-Homoserine Sulfhydrylase From Thioalkalivibrio sulfidiphilus [frontiersin.org]

The Role of Methionine and its Derivatives in One-Carbon Metabolism: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for cellular function, impacting DNA synthesis and repair, epigenetic regulation, and redox balance. Central to this network is the essential amino acid methionine. This technical guide provides an in-depth exploration of the role of methionine and its key derivatives in one-carbon metabolism. While the specific compound "Hydroxymethylmethionine" is not a recognized intermediate in the canonical one-carbon pathways, this guide will elucidate the well-established roles of methionine, S-adenosylmethionine (SAM), and homocysteine. We will detail the core metabolic cycles, present quantitative data, outline experimental protocols for their study, and provide visual diagrams of the key pathways.

Introduction to One-Carbon Metabolism

One-carbon metabolism comprises a series of reactions that involve the transfer of one-carbon units in various oxidation states. These pathways are critical for the synthesis of nucleotides (purines and thymidylate), the remethylation of homocysteine to methionine, and the methylation of a wide range of substrates including DNA, RNA, proteins, and lipids.[1][2] The primary carriers of these one-carbon units are derivatives of tetrahydrofolate (THF). The entire network can be broadly divided into two interconnected cycles: the folate cycle and the methionine cycle.

The Methionine Cycle: The Hub of Methylation

The methionine cycle is a critical component of one-carbon metabolism, primarily responsible for generating the universal methyl donor, S-adenosylmethionine (SAM).[1][2][3]

The key steps in the methionine cycle are as follows:

-

Activation of Methionine: Methionine is activated by the enzyme methionine adenosyltransferase (MAT), which catalyzes the transfer of the adenosyl group from ATP to the sulfur atom of methionine, forming S-adenosylmethionine (SAM).[2]

-

Methyl Group Transfer: SAM donates its activated methyl group to a vast array of acceptor molecules in reactions catalyzed by methyltransferases. This process is fundamental to epigenetic regulation (DNA and histone methylation), protein function, and neurotransmitter synthesis. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[2][3]

-

Hydrolysis of SAH: SAH is a potent inhibitor of methyltransferase reactions and is rapidly hydrolyzed to homocysteine and adenosine by SAH hydrolase (AHCY).

-

Remethylation of Homocysteine: Homocysteine can be remethylated to regenerate methionine, thus completing the cycle. This can occur through two primary pathways:

-

Methionine Synthase (MS): This vitamin B12-dependent enzyme utilizes 5-methyltetrahydrofolate (5-methyl-THF) as the methyl donor. This reaction links the methionine and folate cycles.

-

Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine as the methyl donor.

-

The Status of "this compound" in One-Carbon Metabolism

A thorough review of the scientific literature does not identify "this compound" as a standard intermediate or product of the canonical one-carbon metabolism pathways. The PubChem database lists a compound named "N-(Hydroxymethyl)-DL-methionine," confirming its chemical existence. However, there is no evidence to suggest it plays a direct, enzymatic role in the folate or methionine cycles. It is conceivable that such a compound could be formed non-enzymatically under conditions of high formaldehyde concentrations, but this is not a recognized biological pathway. Therefore, this guide will focus on the well-established derivatives of methionine in one-carbon metabolism.

Quantitative Data in One-Carbon Metabolism

The following table summarizes key quantitative data related to enzymes and metabolites in the methionine cycle.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics | |||

| Methionine Adenosyltransferase (MAT) - Km for Methionine | 20-100 µM | Rat Liver | [Finkelstein, 1990] |

| Methionine Adenosyltransferase (MAT) - Km for ATP | 20-500 µM | Rat Liver | [Finkelstein, 1990] |

| S-adenosylhomocysteine Hydrolase (AHCY) - Km for SAH | 1-4 µM | Bovine Liver | [Palmer & Abeles, 1979] |

| Methionine Synthase (MS) - Km for Homocysteine | ~25 µM | Human | [Chen et al., 1997] |

| Metabolite Concentrations | |||

| Plasma Homocysteine (Fasting) | 5-15 µM | Human | [Refsum et al., 2004] |

| Liver S-adenosylmethionine (SAM) | 30-60 nmol/g | Rat | [Finkelstein, 1990] |

| Liver S-adenosylhomocysteine (SAH) | 5-15 nmol/g | Rat | [Finkelstein, 1990] |

Note: These values can vary significantly depending on the tissue, developmental stage, and nutritional status.

Experimental Protocols

Assay of Methionine Synthase Activity

Principle: The activity of methionine synthase is determined by measuring the conversion of [¹⁴C]5-methyl-THF and homocysteine to [¹⁴C]methionine and THF.

Materials:

-

Cell or tissue homogenate

-

Assay buffer: 100 mM potassium phosphate, pH 7.2, 10 mM dithiothreitol (DTT)

-

S-adenosylmethionine (SAM) solution (1 mM)

-

Hydroxocobalamin (Vitamin B12a) solution (1 mM)

-

Homocysteine solution (100 mM)

-

[¹⁴C]5-methyl-tetrahydrofolate (specific activity ~50 mCi/mmol)

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

-

Dowex-1-Cl resin

-

Scintillation fluid

Procedure:

-

Prepare the cell or tissue homogenate in a suitable buffer and centrifuge to obtain the cytosolic fraction.

-

Pre-incubate the enzyme extract with SAM and DTT to reductively activate the enzyme.

-

Initiate the reaction by adding the substrate mixture containing homocysteine and [¹⁴C]5-methyl-THF.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA.

-

Centrifuge to pellet the precipitated protein.

-

Apply the supernatant to a Dowex-1-Cl column to separate the unreacted anionic [¹⁴C]5-methyl-THF from the neutral product, [¹⁴C]methionine.

-

Elute the [¹⁴C]methionine with water.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Visualizing One-Carbon Metabolism Pathways

The Methionine Cycle

Caption: The Methionine Cycle, illustrating the generation of SAM and regeneration of methionine.

Interconnection of Folate and Methionine Cycles

Caption: Interplay between the Folate and Methionine Cycles in one-carbon metabolism.

Conclusion

Methionine stands at the crossroads of one-carbon metabolism, serving as the precursor to the universal methyl donor, S-adenosylmethionine. The intricate and tightly regulated methionine and folate cycles are indispensable for a multitude of cellular processes, from gene expression to nucleotide synthesis. While the specific molecule "this compound" does not appear to be a component of these core pathways, the fundamental principles of one-carbon unit transfer, centered around methionine, remain a critical area of research. Understanding these pathways is paramount for developing therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders. Further research into the nuances of one-carbon metabolism will undoubtedly uncover new regulatory mechanisms and potential targets for drug development.

References

Hydroxymethylmethionine as a Precursor for S-adenosylmethionine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents the role of L-methionine as the direct precursor for the biosynthesis of S-adenosylmethionine (SAM). As of this writing, there is a notable absence of direct scientific evidence or detailed studies on hydroxymethylmethionine serving as a precursor for SAM. This technical guide, therefore, outlines the established metabolic pathway of SAM synthesis from L-methionine, details the substrate specificity of the key enzyme involved, and provides relevant experimental protocols. This information serves as a foundational framework for investigating novel SAM precursors like this compound.

Introduction to S-Adenosylmethionine (SAM)

S-adenosylmethionine (SAM), also known as SAMe or AdoMet, is a vital cosubstrate involved in numerous metabolic pathways across all domains of life.[1][2] It is the primary methyl group donor in most biological methylation reactions, impacting a vast array of substrates including DNA, RNA, proteins, and lipids.[2][3] Beyond its role in transmethylation, SAM is also a precursor for the synthesis of polyamines and, in plants, the hormone ethylene.[1] The biosynthesis and regeneration of SAM are tightly regulated in a process known as the SAM cycle.[4] Given its central role in cellular function, the enzymatic synthesis of SAM is of significant interest for therapeutic and biotechnological applications.

The Canonical Pathway: L-Methionine as the Precursor for SAM

The sole enzyme responsible for the de novo synthesis of SAM is S-adenosylmethionine synthetase, more commonly known as methionine adenosyltransferase (MAT).[4][5] This essential enzyme catalyzes the reaction between L-methionine and adenosine triphosphate (ATP).[5]

The reaction proceeds as follows:

L-methionine + ATP → S-adenosylmethionine + Pyrophosphate + Orthophosphate [6]

The MAT enzyme facilitates a nucleophilic attack from the sulfur atom of L-methionine on the 5' carbon of the adenosine moiety of ATP.[6] This reaction is unique in that it results in the cleavage of all three phosphate groups from ATP.[6]

The SAM Cycle

The SAM cycle encompasses the synthesis of SAM, its utilization in methylation reactions, and the subsequent regeneration of its precursor, L-methionine.

Figure 1. The S-Adenosylmethionine (SAM) Cycle.

Methionine Adenosyltransferase (MAT) and Substrate Specificity

While MAT utilizes L-methionine as its primary substrate, studies have investigated its promiscuity with various methionine analogs. The active site of MAT is highly specific, and even slight modifications to the methionine structure can significantly impact its ability to act as a substrate. Research on human (hMAT2A) and Escherichia coli (eMAT) methionine adenosyltransferases, which have identical active sites, shows differences in substrate specificity, suggesting that enzyme and substrate dynamics play a crucial role.

Currently, there is no available data to suggest that this compound can be utilized by MAT as a substrate for the synthesis of a corresponding SAM analog. Further research would be required to determine if this compound can bind to the active site of MAT and undergo the adenosyl transfer reaction.

Experimental Protocols

The following sections detail standardized methods for the enzymatic synthesis of SAM from L-methionine and its subsequent analysis. These protocols can be adapted for testing the efficacy of potential precursors like this compound.

Enzymatic Synthesis of SAM

This protocol is based on the use of recombinant MAT.

Materials:

-

Recombinant Methionine Adenosyltransferase (MAT)

-

L-methionine

-

Adenosine Triphosphate (ATP)

-

Tris-HCl buffer (pH 8.0)

-

MgCl₂

-

KCl

-

Dithiothreitol (DTT)

-

Reaction vessel

-

Incubator/shaker

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, and DTT at appropriate concentrations.

-

Add L-methionine and ATP to the reaction mixture.

-

Initiate the reaction by adding a purified, catalytic amount of recombinant MAT.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at various time points for analysis.

-

Terminate the reaction by heat inactivation or by adding a quenching solution (e.g., perchloric acid).

Workflow for Enzymatic Synthesis:

Figure 2. Experimental workflow for the enzymatic synthesis of SAM.

Analysis of SAM and SAH

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and robust techniques for the separation and quantification of SAM and its related metabolite, S-adenosylhomocysteine (SAH).

Sample Preparation:

-